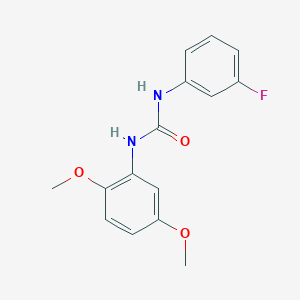

1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea

Description

1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a urea backbone with two aromatic rings substituted with methoxy and fluorine groups, respectively. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-20-12-6-7-14(21-2)13(9-12)18-15(19)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXZSFROGBKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240786 | |

| Record name | N-(2,5-Dimethoxyphenyl)-N′-(3-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218136-60-8 | |

| Record name | N-(2,5-Dimethoxyphenyl)-N′-(3-fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218136-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethoxyphenyl)-N′-(3-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 2,5-dimethoxyaniline and 3-fluorophenyl isocyanate.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Procedure: The 2,5-dimethoxyaniline is dissolved in the chosen solvent, and the 3-fluorophenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then heated to a specific temperature (usually around 50-70°C) and maintained for several hours.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety to form corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic rings.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the reaction of 2,5-dimethoxyaniline with 3-fluorophenyl isocyanate in organic solvents like dichloromethane or toluene under reflux conditions. Purification methods include recrystallization or column chromatography to enhance yield and reduce by-products.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Sodium hydride | Dimethylformamide (DMF) |

Biological Applications

1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea has been investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that it interacts with specific molecular targets such as enzymes and receptors, which may lead to significant biological effects.

Research Case Studies

Numerous studies have explored the applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound inhibits pro-inflammatory cytokines in vitro, suggesting potential use as an anti-inflammatory agent.

- Anticancer Effects : Research indicated that this compound induces apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival.

- Enzyme Inhibition Studies : Investigations into its interaction with specific enzymes revealed that it acts as a competitive inhibitor, providing insights into its pharmacological potential.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The urea moiety may also play a role in hydrogen bonding interactions, further contributing to its biological activity.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

1-(2,5-Dimethoxyphenyl)-3-phenylurea: Lacks the fluorine substitution, which may result in different chemical and biological properties.

1-(3-Fluorophenyl)-3-phenylurea: Lacks the methoxy groups, which can affect its reactivity and interactions with molecular targets.

1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)urea: The position of the fluorine substitution is different, potentially leading to variations in its chemical behavior and biological activity.

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a dimethoxy-substituted phenyl group and a fluorophenyl group attached to a urea moiety, which is often crucial for its biological interactions.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of various urea derivatives, including this compound.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. A notable study indicated that urea derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, with specific derivatives showing up to 94.5% inhibition .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Acinetobacter baumannii | 94.5 |

| Other Urea Derivative (e.g., 3l) | Staphylococcus aureus | Moderate |

| Other Urea Derivative (e.g., 3n) | Escherichia coli | Poor |

The mechanism through which this compound exerts its antimicrobial effects likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Molecular docking studies suggest that the binding interactions are significant for its activity against specific pathogens .

Anticancer Activity

Beyond antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. Studies have indicated that certain urea derivatives can inhibit cancer cell proliferation by inducing apoptosis through caspase activation.

Case Studies

A study involving various urea derivatives reported that treatment with these compounds led to increased levels of caspase-3 in MCF-7 breast cancer cells, indicating a potential pathway for inducing cell death .

Table 2: Effects on Caspase-3 Levels in Cancer Cells

| Compound | Cell Line | Caspase-3 Activation (Fold Increase) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| Control (Sorafenib) | MCF-7 | Baseline |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents on the phenyl rings significantly affect both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups like methoxy enhances activity against certain bacteria .

Q & A

Q. What are the established synthetic routes for 1-(2,5-dimethoxyphenyl)-3-(3-fluorophenyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via the reaction of substituted phenyl isocyanates with amines. For example:

- Route 1 : Reacting 2,5-dimethoxyphenyl isocyanate with 3-fluoroaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .

- Route 2 : Using triphosgene as a safer alternative to phosgene for generating isocyanates in situ, followed by coupling with the amine .

Q. Optimization Tips :

- Temperature : Ambient conditions may suffice for reactive isocyanates, but reflux (40–80°C) improves yields for sterically hindered substrates .

- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of aromatic amines.

- Purification : Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key Methods :

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR :

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H···O) and planarity of the urea moiety. SHELX software is standard for refinement .

Example Data :

In a related urea derivative, X-ray analysis revealed a dihedral angle of 13.86° between the phenyl ring and urea plane, stabilized by N–H···O hydrogen bonds (2.02 Å) .

Q. How is the compound screened for biological activity, such as tyrosinase inhibition?

Protocol :

Enzyme Assay : Use mushroom tyrosinase (or human recombinant enzyme) with L-DOPA as substrate.

Inhibition Measurement : Monitor dopachrome formation at 475 nm. IC₅₀ values are calculated via dose-response curves .

Cell-Based Tests : Melanin content in B16F10 melanoma cells, quantified via spectrophotometry or HPLC .

Key Finding : Structural analogs with electron-withdrawing groups (e.g., -F, -Cl) on the aryl rings show enhanced inhibition due to improved electron-deficient urea motifs .

Advanced Questions

Q. How do computational methods like DFT and molecular docking elucidate structure-activity relationships (SAR)?

Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

- Docking : Use AutoDock Vina to model interactions with tyrosinase’s active site (e.g., Cu²⁺ coordination, hydrogen bonding with His residues) .

Q. Insights :

Q. What crystallographic features influence the compound’s stability and intermolecular interactions?

Key Observations :

- Hydrogen Bonding : Intramolecular N–H···O bonds (e.g., 2.02 Å in analog structures) stabilize the urea core .

- Packing : Intermolecular N–H···O and O–H···O bonds form 3D networks, influencing melting points and solubility .

- Torsional Angles : Dihedral angles <15° between aryl and urea planes minimize steric strain, favoring co-planarity for target binding .

Q. How does the compound compare to structurally similar urea derivatives in enzyme inhibition?

Comparative Analysis :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to bulkier Cl-substituted analogs .

- Methoxy Positioning : 2,5-Dimethoxy substitution on the phenyl ring outperforms 3,4-dimethoxy in tyrosinase inhibition (IC₅₀: 12 µM vs. 28 µM) due to better alignment with the enzyme’s active site .

Table 1 : Select SAR Data for Urea Derivatives

| Substituent (R1, R2) | Tyrosinase IC₅₀ (µM) | LogP | Reference |

|---|---|---|---|

| 2,5-(OCH₃), 3-F | 12.0 | 2.1 | |

| 3,4-(OCH₃), 4-Cl | 28.0 | 3.4 | |

| 2-OCH₃, 3-NO₂ | 45.0 | 1.8 |

Q. What strategies mitigate challenges in synthesizing and handling aryl urea compounds?

Challenges & Solutions :

- Isocyanate Reactivity : Use slow addition to control exothermic reactions; employ Schlenk techniques for moisture-sensitive steps .

- Byproduct Formation : Optimize stoichiometry (1:1.1 amine:isocyanate ratio) to minimize unreacted intermediates .

- Toxicity : Replace phosgene with triphosgene or carbonyldiimidazole for safer isocyanate generation .

Q. How are hydrogen-bonding motifs analyzed to predict solubility and crystallinity?

Approach :

- Cambridge Structural Database (CSD) : Compare packing patterns of urea derivatives. Compounds with extended N–H···O networks exhibit lower solubility but higher thermal stability .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 35% O···H contacts in analog structures correlate with high melting points) .

Q. What in vitro and in vivo models are appropriate for evaluating toxicity and efficacy?

Models :

Q. How do substituent electronic effects modulate the compound’s reactivity and bioactivity?

Electronic Analysis :

- Methoxy Groups : Electron-donating (+M effect) increases urea’s nucleophilicity, enhancing H-bond donor capacity .

- Fluorine : Strong -I effect polarizes the aryl ring, improving binding to hydrophobic enzyme pockets .

Table 2 : Substituent Effects on Urea Reactivity

| Substituent | σ (Hammett) | Impact on IC₅₀ |

|---|---|---|

| -OCH₃ | -0.27 | Decreases |

| -F | +0.06 | Increases |

| -NO₂ | +0.78 | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.